N-(2-hydroxyethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-1H-indole-2-carboxamide is a chemical compound. It is synthesized and metabolized in animal cells via a number of enzymes and exerts a multitude of physiological functions related to metabolic homeostasis . It is also known as N-(2-Hydroxyethyl)ethylenediamine .
Synthesis Analysis
The synthesis of this compound involves the reaction of biogenic acids with ethanolamine and hydrogen using small amounts of water as a solvent together with solid catalysts . The optimal catalyst for effective conversion is carbon supported ruthenium, which has the ability to activate H2 as well as (imide) CO bonds . The products obtained from this process are N-(2-hydroxyethyl)-2-pyrrolidones .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a hexadentate ligand, meaning it can chelate or form salts with many metals . It also has affinity to cannabinoid-like G-coupled receptors .Chemical Reactions Analysis
This compound is involved in a number of chemical reactions. For instance, it is used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It also acts as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point . It also has a refractive index of n20/D 1.485 (lit.) and a density of 1.03 g/mL at 25 °C (lit.) .Scientific Research Applications
Rh(III)-Catalyzed Selective Coupling
The compound N-(2-hydroxyethyl)-1H-indole-2-carboxamide has been utilized in Rh(III)-catalyzed selective coupling reactions. This process involves the coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, providing a method for diverse product formation with selective C-C and C-C/C-N bond formation. This method demonstrates the compound's utility in organic synthesis and its potential in developing new chemical entities (Zheng, Zhang, & Cui, 2014).
Allosteric Modulation of the Cannabinoid Receptor
Research has shown that modifications of the chemical functionalities of indole-2-carboxamides, such as this compound, can significantly impact their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). This research has identified key structural requirements for allosteric modulation, including chain length at the C3-position and the presence of specific substituents, which are crucial for binding affinity and cooperativity (Khurana et al., 2014).
Novel Class of Negative Allosteric Modulator
This compound derivatives have been explored as a novel class of negative allosteric modulators for the dopamine D2 receptor (D2R). Research in this area has led to the identification of fragments derived from the 1H-indole-2-carboxamide moiety, which exhibit purely allosteric pharmacology. This finding opens new avenues for the development of targeted therapies in neuropsychiatric disorders (Mistry et al., 2015).
Synthesis and Characterization
The synthesis and characterization of this compound and its analogs have been extensively studied. This includes methods for synthesizing various derivatives and analyzing their structures using techniques like X-ray crystallography. Such studies are foundational in medicinal chemistry for the development of new drugs with antioxidant, anti-HIV, and anti-cancer activities (Al-Ostoot et al., 2019).
Safety and Hazards
N-(2-hydroxyethyl)-1H-indole-2-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation and serious eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future of N-(2-hydroxyethyl)-1H-indole-2-carboxamide looks promising. There is growing demand for this compound in various industries such as digital inks, coatings, automotive, and agricultural products . Furthermore, it is being considered for use in the production of polymers from biogenic platform chemicals, which could help reduce the chemical industry’s dependence on fossil resources .
Mechanism of Action
Target of Action
Similar compounds such as n-(2-hydroxyethyl)oxamic acid have been found to interact with various protozoans and most gram-negative and gram-positive anaerobic bacteria .
Mode of Action
It’s worth noting that related compounds like n-(2-hydroxyethyl)oxamic acid are formed when metronidazole is reduced either chemically or by the action of the intestinal bacteria . This suggests that N-(2-hydroxyethyl)-1H-indole-2-carboxamide might also interact with its targets through a similar reduction process.
Biochemical Pathways
Compounds like n6-(2-hydroxyethyl)-adenosine have been shown to have anti-inflammatory effects, suggesting that they may influence pathways related to inflammation and oxidative stress .
Pharmacokinetics
A related compound, n-(2-hydroxyethyl)-pyrrolidine, has been studied, and it was found that it has a terminal half-life of 05 hours . This could provide some insight into the possible ADME properties of this compound.
Result of Action
Compounds like n-(2-hydroxyethyl)cinnamamide have been found to have antidepressant-like action, reducing immobility time in the forced swimming test (fst) and tail suspension test (tst) .
Action Environment
A study on a related compound, n-(2-hydroxyethyl) cinnamamide, found that it acted as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite . This suggests that environmental factors such as temperature and humidity could potentially influence the action of this compound.
properties
IUPAC Name |
N-(2-hydroxyethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-6-5-12-11(15)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,13-14H,5-6H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJJQYVSRKAHBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.